3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RH-34 is a compound known for its potent and selective partial agonist activity at the 5-HT2A serotonin receptor subtype . It was derived by structurally modifying ketanserin, a selective 5-HT2A antagonist, by replacing the 4-(p-fluorobenzoyl)piperidine moiety with an N-(2-methoxybenzyl) pharmacophore .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RH-34 is synthesized by modifying ketanserin. The synthetic route involves replacing the 4-(p-fluorobenzoyl)piperidine group of ketanserin with an N-(2-methoxybenzyl) moiety . The reaction conditions typically involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and temperature control to ensure the desired structural modifications.
Industrial Production Methods
While specific industrial production methods for RH-34 are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for industrial applications. This would involve optimizing reaction conditions for larger-scale production, ensuring purity, and maintaining consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
RH-34 undergoes various chemical reactions, including:
Oxidation: RH-34 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, altering its chemical structure and properties.
Substitution: RH-34 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while reduction could produce reduced forms of RH-34 with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
RH-34 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptor agonists and antagonists.
Medicine: Explored for potential therapeutic applications due to its selective activity at the 5-HT2A receptor.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Wirkmechanismus
RH-34 exerts its effects by acting as a partial agonist at the 5-HT2A serotonin receptor subtype . This means it binds to the receptor and activates it, but not to the full extent as a full agonist would. The molecular targets involved include the 5-HT2A receptors, and the pathways influenced by RH-34 are related to serotonin signaling, which plays a crucial role in various physiological processes, including mood regulation and perception .
Vergleich Mit ähnlichen Verbindungen
RH-34 is unique due to its selective partial agonist activity at the 5-HT2A receptor. Similar compounds include:
Ketanserin: A selective 5-HT2A antagonist from which RH-34 is derived.
N-(2-methoxybenzyl) derivatives: Other compounds with similar pharmacophores that exhibit activity at serotonin receptors.
RH-34 stands out due to its specific structural modifications, which confer its unique pharmacological profile compared to other serotonin receptor modulators .
Eigenschaften
Molekularformel |
C18H19N3O3 |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,14,19H,10-12H2,1H3 |
InChI-Schlüssel |
SWBXXTARFJHBCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNCCN2C(=O)C3C=CC=CC3=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.